4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry
- Mechanism and Stereochemistry of Formation : The synthesis of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines was explored, revealing insights into the mechanism and stereochemistry of formation, based on NMR spectroscopy and X-ray diffraction studies (Wang et al., 2001).
- Efficient Synthesis and Spectral Determination : A method for synthesizing 11-[(o-m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones was developed, highlighting efficient steps and spectral determination to confirm the structure of the products (Cortéas et al., 2004).
Potential Applications
- Antimicrobial and Anticancer Studies : A series of benzodiazepine derivatives was synthesized and evaluated for antimicrobial and anticancer activities, revealing some compounds with significant efficacy, illustrating the potential pharmaceutical applications of such derivatives (Verma et al., 2015).
- Interaction with Benzodiazepine Receptors : The synthesis and testing of isomeric diazepin-8-ones for their ability to bind to the benzodiazepine receptor were conducted, indicating potential for psychotherapeutic applications based on receptor affinity (Baraldi et al., 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZCLYPSWHFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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